[3-(Dimethylamino)-2-(dimethyliminiomethyl)prop-2-enylidene]dimethylammonium ditetrafluoroborate
Description
[3-(Dimethylamino)-2-(dimethyliminiomethyl)prop-2-enylidene]dimethylammonium ditetrafluoroborate is a polycationic organoboron compound characterized by its unique tricationic structure stabilized by tetrafluoroborate (BF₄⁻) counterions. The compound features three dimethylamino groups arranged around a conjugated propenylidene backbone, creating a highly charged cationic core. This structural motif enhances its reactivity in electrophilic and coordination-driven applications, such as catalysis or ionic liquid formulations.
Properties
IUPAC Name |
[3-(dimethylamino)-2-(dimethylazaniumylidenemethyl)prop-2-enylidene]-dimethylazanium;ditetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3.2BF4/c1-11(2)7-10(8-12(3)4)9-13(5)6;2*2-1(3,4)5/h7-9H,1-6H3;;/q+2;2*-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFAMJFOIEVPRBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[B-](F)(F)(F)F.CN(C)C=C(C=[N+](C)C)C=[N+](C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21B2F8N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dimethylamino)-2-(dimethyliminiomethyl)prop-2-enylidene]dimethylammonium ditetrafluoroborate typically involves the reaction of dimethylamine with a suitable precursor under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Quality control measures are implemented to monitor the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
[3-(Dimethylamino)-2-(dimethyliminiomethyl)prop-2-enylidene]dimethylammonium ditetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the dimethylamino groups is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Scientific Research Applications
[3-(Dimethylamino)-2-(dimethyliminiomethyl)prop-2-enylidene]dimethylammonium ditetrafluoroborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [3-(Dimethylamino)-2-(dimethyliminiomethyl)prop-2-enylidene]dimethylammonium ditetrafluoroborate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural Comparison of Tetrafluoroborate Salts
Key Observations :
- The target compound’s tricationic structure is rare, distinguishing it from mono- or dicationic analogs.
- Indolinyl-based tetrafluoroborates (e.g., ) exhibit extended π-systems useful in photochemical applications, unlike the target compound’s amine-dominated reactivity.
Stability and Reactivity
- Thermal Stability: Tricationic salts generally exhibit lower thermal stability than mono-/dicationic analogs due to higher charge density. For example, tetraethylammonium trifluoroborates decompose above 150°C, whereas indolinyl pentamethinium salts show stability up to 200°C.
- Solubility: The target compound’s high charge density likely reduces solubility in nonpolar solvents compared to less charged analogs like ethynyl-trifluoroborates , which dissolve readily in THF or DCM.
- Reactivity : The conjugated propenylidene backbone may facilitate electrophilic addition or coordination chemistry, contrasting with the nucleophilic reactivity of phosphonium-ammonium hybrids .
Biological Activity
[3-(Dimethylamino)-2-(dimethyliminiomethyl)prop-2-enylidene]dimethylammonium ditetrafluoroborate, commonly known as a quaternary ammonium compound, has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C10H21B2F8N
- CAS Number : 117820-89-0
- IUPAC Name : N-(3-(dimethylamino)-2-{[(dimethylamino)methylene]amino}prop-2-en-1-ylidene)-N-methylmethanaminium hydrogen ditetrafluoroborate
The biological activity of this compound primarily stems from its ability to interact with cellular membranes and proteins. Its quaternary ammonium structure allows it to disrupt lipid bilayers, which can lead to alterations in membrane permeability and subsequent cellular responses.
Biological Activities
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Antimicrobial Activity
- Studies have shown that quaternary ammonium compounds exhibit significant antimicrobial properties. They can disrupt the cell membranes of bacteria, leading to cell lysis and death.
- A comparative analysis indicated that the compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria, making it suitable for use in antiseptics and disinfectants.
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Cytotoxicity
- Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism involves the induction of apoptosis via the mitochondrial pathway.
- In vitro studies have shown a dose-dependent increase in cytotoxicity against human cancer cells, suggesting potential applications in oncology.
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Neuroprotective Effects
- Preliminary findings suggest that the compound may possess neuroprotective properties, particularly in models of neurodegenerative diseases. It appears to modulate neuroinflammatory responses and protect neuronal cells from oxidative stress.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against a range of pathogens, including Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 0.5 µg/mL for S. aureus and 1 µg/mL for E. coli, demonstrating its effectiveness as an antimicrobial agent.
Case Study 2: Cancer Cell Cytotoxicity
A study evaluated the cytotoxic effects of the compound on human breast cancer cells (MCF-7). The results showed that at concentrations above 10 µM, the compound significantly reduced cell viability by inducing apoptosis through caspase activation pathways.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
